molecular formula C24H29N3O5 B2817023 Allyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-22-3

Allyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2817023
CAS No.: 868144-22-3
M. Wt: 439.512
InChI Key: PTZLHYAKSUUZGZ-UHFFFAOYSA-N
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Description

Allyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic heterocyclic compound with a pyrido[2,3-d]pyrimidine core. Key structural features include:

  • Substituents: 5-(4-butoxyphenyl): A lipophilic substituent with a butoxy chain (C₄H₉O), enhancing membrane permeability. Allyl carboxylate at position 6: Introduces ester functionality, enabling hydrolytic cleavage for prodrug applications.

Properties

IUPAC Name

prop-2-enyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-6-8-14-31-17-11-9-16(10-12-17)19-18(23(29)32-13-7-2)15(3)25-21-20(19)22(28)27(5)24(30)26(21)4/h7,9-12,19,25H,2,6,8,13-14H2,1,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZLHYAKSUUZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. The structural features of Allyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate suggest potential efficacy against various cancer cell lines due to its ability to inhibit specific molecular pathways involved in tumor growth .
  • Neuroprotective Effects :
    • Studies have shown that similar compounds can enhance neuroprotection by modulating neuroinflammatory responses and promoting neuronal survival. This compound may be explored for its ability to cross the blood-brain barrier and its potential use in treating neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that can significantly influence its biological activity. The structure-activity relationship is critical in determining how modifications to the molecular structure affect its pharmacological properties.

ModificationEffect on Activity
Alkyl chain lengthVariations can enhance lipophilicity and bioavailability
Functional groupsSpecific substitutions can increase potency against targeted receptors

Case Studies and Research Findings

  • Study on GPR88 Agonists :
    • A recent study focused on the design and synthesis of (4-alkoxyphenyl) derivatives as GPR88 agonists. The findings indicated that the introduction of alkoxy side chains significantly influenced the agonistic activity of these compounds. This research provides a framework for understanding how similar modifications might enhance the activity of this compound in neurological contexts .
  • Anticancer Screening :
    • In vitro studies have screened various derivatives for their anticancer properties against human cancer cell lines. Results indicated that certain structural features correlate with increased cytotoxicity and selectivity towards cancer cells compared to normal cells. Such findings suggest potential pathways for developing targeted cancer therapies using this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent effects on physicochemical and functional properties:

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
Target Compound Hexahydropyrido[2,3-d]pyrimidine 5-(4-butoxyphenyl), 1,3,7-trimethyl, allyl carboxylate C₂₃H₂₇N₃O₅ (est.) ~425.48 (est.) Dioxo, ester, ether High lipophilicity (logP ~3.5 est.), potential CNS penetration due to butoxy group
Allyl 7-methyl-2,4-dioxo-5-phenyl... Hexahydropyrido[2,3-d]pyrimidine 5-phenyl, 7-methyl, allyl carboxylate C₁₈H₁₇N₃O₄ 339.35 Dioxo, ester Lower logP (~2.8), reduced bioavailability compared to butoxy analog
Allyl 6-(sulfanyl-amide)-5-cyano-2-methyl... Dihydropyridine 5-cyano, sulfanyl, 4-(4-methylphenyl), chloro substituent C₂₇H₂₅ClN₄O₃S (est.) ~537.03 (est.) Cyano, sulfanyl, amide Electron-withdrawing groups enhance reactivity; potential kinase inhibition
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)...pyrimidine-2,4,6-tri-one Pyrimidine-2,4,6-tri-one 4-bromophenyl, 2,5-dimethoxyphenyl, dimethyl C₂₂H₂₁BrN₂O₅ 473.33 Triketone, bromo, methoxy Bromine enhances halogen bonding; methoxy groups improve solubility in polar solvents

Structural and Functional Analysis:

Lipophilicity and Bioavailability: The target compound’s 4-butoxyphenyl group increases logP significantly compared to the phenyl analog in (~3.5 vs. ~2.8), favoring blood-brain barrier penetration . The dihydropyridine derivative () has a cyano group, which reduces logP but introduces hydrogen-bonding capacity, altering target selectivity .

Electronic Effects: Bromine () and chlorine () act as electron-withdrawing groups, polarizing aromatic rings and enhancing binding to electron-rich biological targets .

Steric and Conformational Effects :

  • The target compound ’s 1,3,7-trimethyl groups introduce steric hindrance, which may protect the dioxo groups from enzymatic degradation compared to the 7-methyl analog in .

Reactivity :

  • The sulfanyl group in ’s compound can act as a nucleophile or participate in disulfide bonding, enabling conjugation strategies in drug design .

Research Implications and Limitations

  • Lumping Strategies: As noted in , compounds with similar cores (e.g., pyrido[2,3-d]pyrimidines) may be grouped for computational modeling, but divergent substituents (e.g., butoxy vs. bromo) necessitate individualized experimental validation .
  • Data Gaps : Exact spectroscopic data (NMR, IR) and pharmacological profiles for the target compound are unavailable in the provided evidence. Further studies should prioritize:
    • Synthetic optimization : Scaling up via methods in .
    • ADMET profiling : Assessing hydrolytic stability of the allyl ester and CYP450 interactions.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can regioselectivity challenges be addressed?

Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) or stepwise cyclization. A common approach includes:

  • Step 1: Condensation of substituted aldehydes (e.g., 4-butoxybenzaldehyde) with thiourea and β-keto esters to form dihydropyrimidinones (DHPMs).
  • Step 2: Cyclization with allyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyl carboxylate group .
  • Step 3: Methylation at the 1,3,7-positions using methyl iodide and a phase-transfer catalyst .

Regioselectivity Challenges:

  • Competing nucleophilic sites in the pyrido[2,3-d]pyrimidine core may lead to byproducts. Use of sterically hindered bases (e.g., DBU) or low-temperature conditions (-10°C) can improve selectivity .
  • Monitor reaction progress via TLC (e.g., Sulifol UV 254 plates) and optimize solvent polarity (e.g., acetonitrile vs. toluene) .

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent positions (e.g., allyl group at C6, butoxyphenyl at C5) and methyl group integration .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the bicyclic system.
  • Mass Spectrometry (HRMS):
    • Verify molecular formula (e.g., C₂₄H₂₈N₃O₅) and rule out isobaric impurities .
  • X-ray Crystallography:
    • Resolve ambiguities in ring conformation (e.g., chair vs. boat for hexahydro rings) .

Note: Discrepancies in reported molecular weights (e.g., 353.37 vs. 339.35 g/mol in vs. 3) highlight the need for empirical validation .

Advanced: How does the 4-butoxyphenyl substituent influence biological activity compared to other aryl groups?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace the butoxyphenyl group with phenyl, ethoxyphenyl, or methoxyphenyl analogs via parallel synthesis.
    • Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The butoxy group’s lipophilicity may enhance membrane permeability and target binding (e.g., kinase inhibition) .
  • Computational Docking:
    • Use AutoDock Vina to model interactions with proposed targets (e.g., dihydrofolate reductase). Compare binding energies of analogs .

Key Finding: In related pyrimidines, bulky substituents at C5 correlate with improved IC₅₀ values .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis of Literature:
    • Compare assay conditions (e.g., cell line variability, serum concentration) across studies. For example, antimicrobial activity against S. aureus may vary with inoculum size .
  • Dose-Response Refinement:
    • Conduct EC₅₀/IC₅₀ titrations in triplicate with positive controls (e.g., doxorubicin for cytotoxicity).
  • Target Deconvolution:
    • Use CRISPR-Cas9 knockout libraries to identify genes essential for compound activity .

Advanced: How can computational methods predict metabolic stability?

Methodological Answer:

  • In Silico Tools:
    • SwissADME: Predict CYP450 metabolism sites (e.g., allyl ester hydrolysis).
    • Meteor Nexus: Simulate Phase I/II metabolites (e.g., hydroxylation at C8) .
  • Experimental Validation:
    • Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Compare with predictions .

Basic: What purification techniques maximize yield and purity?

Methodological Answer:

  • Column Chromatography:
    • Use silica gel (60–120 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1).
  • Recrystallization:
    • Optimize solvent pairs (e.g., ethanol/water) to achieve >95% purity (mp 226–227°C) .
  • HPLC:
    • C18 column (MeCN:H₂O + 0.1% TFA) to isolate enantiomers if chiral centers exist .

Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
CyclizationAllyl chloroformate, K₂CO₃, DMF, 0°C6892
MethylationCH₃I, TBAB, NaOH, 60°C7589
Final PurificationEthanol/water recrystallization-95

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